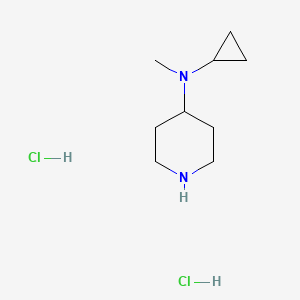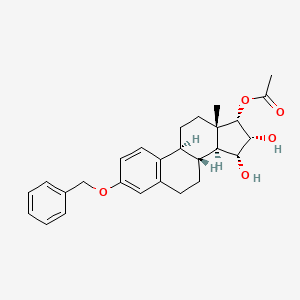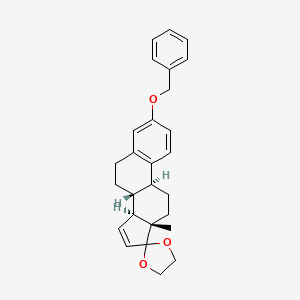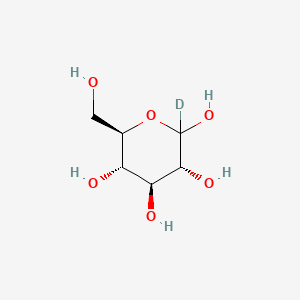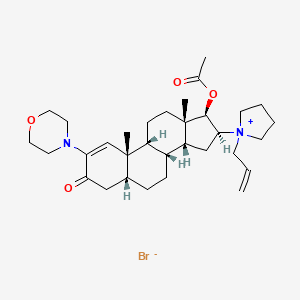
1,2-Dehidro-3-oxo Bromuro de Rocuronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dehydro-3-oxo Rocuronium Bromide: is a metabolite of rocuronium bromide, a neuromuscular-blocking drug used in anesthesia. This compound is identified and purified as a high-performance liquid chromatography (HPLC) standard and is primarily used in research and development, analytical studies, and pharmacopoeia standards .
Aplicaciones Científicas De Investigación
1,2-Dehydro-3-oxo Rocuronium Bromide has several scientific research applications, including:
Chemistry: Used as a reference standard in HPLC to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its role as a metabolite in the degradation pathway of rocuronium bromide.
Medicine: Investigated for its potential effects on neuromuscular function and its interactions with other drugs.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mecanismo De Acción
Target of Action
1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of 1,2-Dehydro-3-oxo Rocuronium Bromide is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.
Mode of Action
As a competitive neuromuscular blocker, 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .
Biochemical Pathways
As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .
Pharmacokinetics
Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .
Result of Action
The primary result of the action of 1,2-Dehydro-3-oxo Rocuronium Bromide is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .
Action Environment
The action of 1,2-Dehydro-3-oxo Rocuronium Bromide, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .
Análisis Bioquímico
Biochemical Properties
Rocuronium Bromide EP Impurity H Bromide works by binding to the nicotinic receptor at the motor end plate, antagonizing acetylcholine binding, resulting in skeletal muscle relaxation and paralysis . This interaction with the nicotinic receptor, a type of protein, is crucial for its function .
Cellular Effects
The primary cellular effect of Rocuronium Bromide EP Impurity H Bromide is the induction of skeletal muscle relaxation. This is achieved by its antagonistic action on the nicotinic acetylcholine receptors located at the motor end plate . This interaction disrupts normal cellular signaling pathways, leading to muscle relaxation and paralysis .
Molecular Mechanism
The molecular mechanism of action of Rocuronium Bromide EP Impurity H Bromide involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding antagonizes the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of signals from the nerves to the muscles . This results in muscle relaxation and paralysis .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset and intermediate duration of action .
Metabolic Pathways
Rocuronium Bromide, the parent compound, is known to undergo some de-acetylation .
Subcellular Localization
The subcellular localization of Rocuronium Bromide EP Impurity H Bromide is likely to be at the cell membrane where the nicotinic acetylcholine receptors are located
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dehydro-3-oxo Rocuronium Bromide involves complex organic synthesis. The synthetic route typically includes the formation of the pyrrolidinium bromide structure through a series of reactions involving various reagents and catalysts. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for 1,2-Dehydro-3-oxo Rocuronium Bromide are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents and reagents .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Comparación Con Compuestos Similares
Rocuronium Bromide: The parent compound, used as a neuromuscular-blocking agent in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.
Pancuronium Bromide: A longer-acting non-depolarizing neuromuscular blocker.
Uniqueness: 1,2-Dehydro-3-oxo Rocuronium Bromide is unique in its specific role as a metabolite of rocuronium bromide and its use as an HPLC standard. Its high purity and specific applications in research and development distinguish it from other similar compounds .
Propiedades
Número CAS |
1190105-67-9 |
|---|---|
Fórmula molecular |
C32H49BrN2O4 |
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
FDZFJGLEXRXQBW-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES canónico |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Sinónimos |
1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



